molecular formula C21H18N2O2S B2874314 (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide CAS No. 325980-08-3

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide

Cat. No.: B2874314
CAS No.: 325980-08-3
M. Wt: 362.45
InChI Key: KYQYZBACDZIEBT-QURGRASLSA-N
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Description

This compound is a benzothiazole-derived imine featuring a 3,6-dimethyl substitution on the benzothiazole ring and a 3-methoxy-2-naphthamide moiety. The (E)-configuration at the imine bond ensures stereochemical stability, which is critical for interactions in biological or material applications.

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-13-8-9-17-19(10-13)26-21(23(17)2)22-20(24)16-11-14-6-4-5-7-15(14)12-18(16)25-3/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQYZBACDZIEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4C=C3OC)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide typically involves multi-step organic reactions. One common method includes:

    Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzo[d]thiazole ring.

    Introduction of Dimethyl Groups: Methylation of the benzo[d]thiazole ring is achieved using methylating agents such as methyl iodide in the presence of a base.

    Formation of the Naphthamide Moiety: The naphthamide group is synthesized by reacting 3-methoxy-2-naphthoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to form the amide.

    Coupling Reaction: The final step involves the coupling of the benzo[d]thiazole derivative with the naphthamide derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at specific positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe due to its aromatic structure, which can exhibit fluorescence under certain conditions. It is also investigated for its interactions with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is explored for its potential therapeutic properties. Preliminary studies suggest it may have anti-cancer, anti-inflammatory, or antimicrobial activities, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as organic semiconductors or dyes, due to its electronic properties and stability.

Mechanism of Action

The mechanism of action of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s closest analogs include:

  • N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) and decanamide (6f): These feature a bromophenyl and quinoline substituents, contrasting with the target compound’s naphthamide group. The longer alkyl chains in 6e (C8) and 6f (C10) may enhance lipophilicity compared to the methoxy-naphthamide group .
  • N-(3-Benzyl-5-aryl-thiazol-2(3H)-ylidene)aniline derivatives (32–37) : These lack the naphthamide group but include aryl and benzyl substituents, which modulate electronic properties differently .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide derivatives : The trifluoromethyl group introduces strong electron-withdrawing effects, unlike the electron-donating methoxy group in the target compound .
Table 1: Structural Comparison of Selected Analogs
Compound Key Substituents Notable Features Reference
Target Compound 3,6-Dimethylbenzothiazole, 3-methoxy-2-naphthamide (E)-imine, planar naphthamide N/A
6e/6f Bromophenyl, quinoline, C8/C10 alkylamide High lipophilicity, bromine for halogen bonding
N-(3-Benzyl-5-aryl-thiazol-2-ylidene)aniline Benzyl, aryl (e.g., 4-nitrophenyl) Tunable electronic effects via aryl groups
EP3 348 550A1 derivatives Trifluoromethyl, methoxyphenyl acetamide Enhanced metabolic stability via CF3

Physicochemical Properties

  • Melting Points: Analogs like 6e (192°C) and 6f (180°C) exhibit high melting points due to crystalline packing from bromophenyl and quinoline groups.
  • Spectral Data :
    • IR Spectroscopy : The target compound’s carbonyl (C=O) stretch (~1670–1680 cm⁻¹) aligns with analogs such as 6b (1682 cm⁻¹) and 6c (1676 cm⁻¹). The methoxy group’s C–O stretch (~1250 cm⁻¹) is comparable to 6b (1275 cm⁻¹) .
    • NMR : The naphthamide protons in the target compound would resonate downfield (δ 7.5–8.5 ppm), similar to aromatic protons in 6b (δ 7.20–8.36 ppm) .

Biological Activity

(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a thiazole derivative with a naphthamide moiety. Its molecular formula is C18H18N2OC_{18}H_{18}N_2O with a molecular weight of approximately 290.35 g/mol. The thiazole ring contributes to its heterocyclic nature, enhancing its reactivity and biological activity.

Biological Activities

Research has highlighted several biological activities associated with (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the thiazole ring's ability to interact with microbial targets, potentially disrupting their metabolic processes.
  • Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in specific cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
  • Anti-inflammatory Effects : Some studies have suggested that (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

The mechanism by which this compound exerts its biological effects involves:

  • Binding Interactions : The thiazole moiety allows for π-π stacking interactions and hydrogen bonding with target proteins, influencing their activity.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in cancer progression or microbial metabolism, although detailed pathways remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines (e.g., MDA-MB-231)
Anti-inflammatoryInhibits pro-inflammatory cytokines

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the cytotoxic effects of (E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide on various cancer cell lines. For instance, one study reported an IC50 value indicating significant cytotoxicity against MDA-MB-231 breast cancer cells at concentrations as low as 25 μM .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the naphthamide group can enhance or diminish biological activity. For example, substituents on the naphthalene ring significantly affect the compound’s binding affinity and selectivity towards biological targets.

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